molecular formula C23H26N4O2S B2879446 N1-(2-methylquinolin-4-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953206-45-6

N1-(2-methylquinolin-4-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2879446
CAS RN: 953206-45-6
M. Wt: 422.55
InChI Key: QBZAFCZSWXEDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-methylquinolin-4-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H26N4O2S and its molecular weight is 422.55. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methylquinolin-4-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methylquinolin-4-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Impact on Sleep and Wakefulness

Research has indicated that compounds similar in structure to N1-(2-methylquinolin-4-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide have significant implications in the modulation of sleep and wakefulness through orexin receptors. One study highlights the blockade of orexin-1 receptors attenuates orexin-2 receptor antagonism-induced sleep promotion, emphasizing the complex interplay between these receptors in sleep-wake regulation (Dugovic et al., 2009).

Insecticidal and Aphidicidal Activities

Compounds structurally related to the queried molecule have demonstrated potential in the field of agriculture as insecticides and aphidicides. A study on pyridine derivatives, which share a similarity in their heterocyclic structures, showed considerable insecticidal activity against the cowpea aphid, offering insights into their possible applications in pest control (Bakhite et al., 2014).

Anticonvulsant Properties

Exploration into the anticonvulsant potential of related molecules has yielded promising results. Derivatives with a tetrahydroisoquinoline skeleton, akin to the structure of interest, have shown high efficacy against audiogenic seizures in animal models, hinting at their utility in developing novel anticonvulsant therapies (Gitto et al., 2006).

Antihypertensive Effects

Research on piperidine derivatives incorporating a quinazoline ring system, similar to the target molecule, has unveiled their potential as antihypertensive agents. These compounds have produced significant hypotension in spontaneously hypertensive rat models, suggesting their applicability in hypertension treatment (Takai et al., 1986).

Anticancer Activity

Efforts to design novel anticancer agents have led to the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, closely related to the chemical of interest. These compounds have demonstrated moderate to high levels of antitumor activities against various cancer cell lines, underlining their potential in cancer therapy (Fang et al., 2016).

properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-16-13-21(19-6-2-3-7-20(19)25-16)26-23(29)22(28)24-14-17-8-10-27(11-9-17)15-18-5-4-12-30-18/h2-7,12-13,17H,8-11,14-15H2,1H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZAFCZSWXEDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methylquinolin-4-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

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